

a measuring NAD⁺ levels after GNE-617 treatment using LC-MS/MS

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Compound of Interest

Compound Name: GNE-617 hydrochloride

Cat. No.: B2614486

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Application Note & Protocol

Topic: Measuring NAD⁺ Levels after GNE-617 Treatment using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinamide adenine dinucleotide (NAD⁺) is a critical coenzyme in cellular redox reactions and a substrate for enzymes like sirtuins and PARPs, playing a vital role in energy metabolism, DNA repair, and cell signaling.^{[1][2][3]} The primary source of cellular NAD⁺ in many tumors is the salvage pathway, where nicotinamide (NAM) is converted to nicotinamide mononucleotide (NMN) by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT).^{[4][5]}

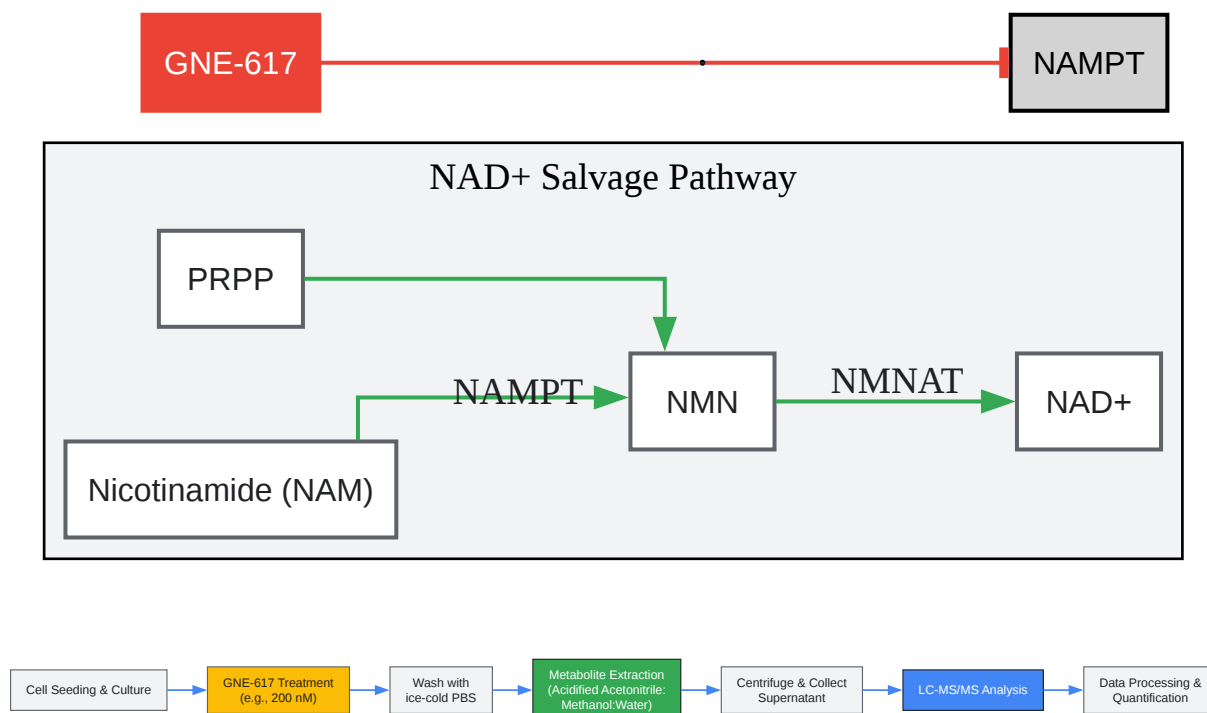
GNE-617 is a potent and specific inhibitor of NAMPT, with a biochemical IC₅₀ of 5 nM.^{[6][7]} By blocking NAMPT, GNE-617 effectively depletes the intracellular NAD⁺ pool, leading to a reduction in ATP levels and subsequent cancer cell death.^{[1][4]} This makes NAMPT a compelling target for cancer therapy.^[8]

This application note provides a detailed protocol for treating cancer cell lines with GNE-617 and quantifying the subsequent changes in intracellular NAD⁺ levels using a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Signaling Pathway and Experimental Workflow

Signaling Pathway Inhibition by GNE-617

GNE-617 competitively inhibits the NAMPT enzyme, preventing the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). This action blocks the primary NAD⁺ salvage pathway, leading to a rapid decline in cellular NAD⁺ levels.



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References

- 1. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. infoscience.epfl.ch [infoscience.epfl.ch]

- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
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